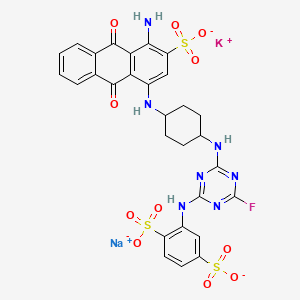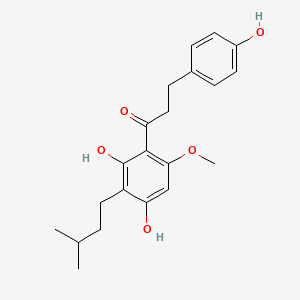![molecular formula C18H21FN2O2 B13411216 Azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester CAS No. 847865-45-6](/img/structure/B13411216.png)
Azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester is a complex organic compound with the molecular formula C18H21FN2O2. This compound belongs to the class of indole derivatives, which are known for their significant biological and pharmacological activities . The structure of this compound includes a fused azepinoindole ring system, which is a notable feature in medicinal chemistry due to its potential therapeutic applications .
Méthodes De Préparation
The synthesis of azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which after several steps, forms the desired azepinoindole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis yields a tricyclic indole intermediate, which can be further transformed into the final azepinoindole compound .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, azepinoindole derivatives are studied for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities . The unique structure of this compound makes it a valuable tool in drug discovery and development . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of various drugs.
Mécanisme D'action
The mechanism of action of azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways . The indole ring system is known to interact with various biological targets, including enzymes and receptors, leading to its pharmacological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester can be compared with other similar compounds, such as other azepinoindole derivatives . These compounds share a similar core structure but may differ in their substituents and functional groups, leading to variations in their biological activities and applications . Some similar compounds include azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester and other indole derivatives .
Propriétés
Numéro CAS |
847865-45-6 |
|---|---|
Formule moléculaire |
C18H21FN2O2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
propan-2-yl 9-fluoro-1,1-dimethyl-3,6-dihydro-2H-azepino[4,5-b]indole-5-carboxylate |
InChI |
InChI=1S/C18H21FN2O2/c1-10(2)23-17(22)13-8-20-9-18(3,4)15-12-7-11(19)5-6-14(12)21-16(13)15/h5-8,10,20-21H,9H2,1-4H3 |
Clé InChI |
PGYOHCXTJCMRBC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=CNCC(C2=C1NC3=C2C=C(C=C3)F)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


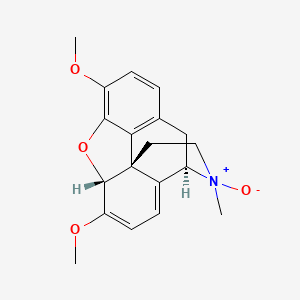

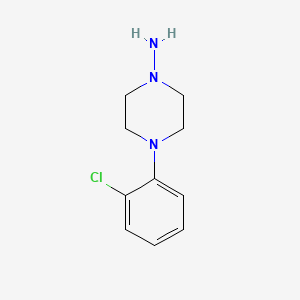

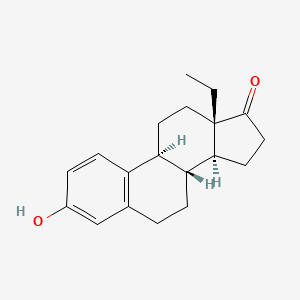
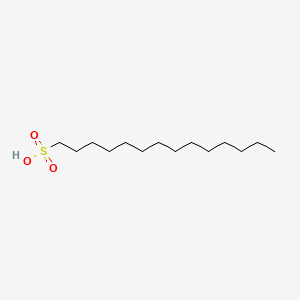
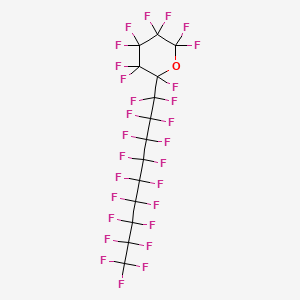
![1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B13411186.png)
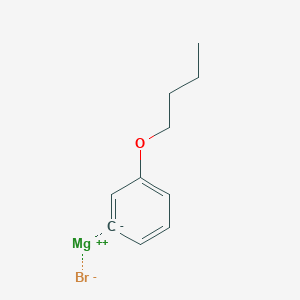
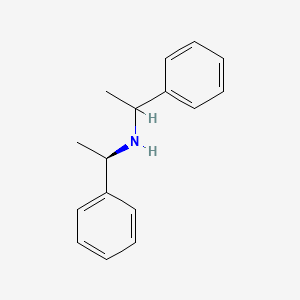
![2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methyl-phenoxy]-3-(3-methylbut-2-enyl)benzoic acid](/img/structure/B13411193.png)

